2-(3-Fluoro-4-methylphenoxy)acetic acid
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Overview
Description
2-(3-Fluoro-4-methylphenoxy)acetic acid is an organic compound characterized by the presence of a fluoro and a methyl group attached to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylphenol and chloroacetic acid.
Reaction Conditions: The phenol undergoes an etherification reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional carboxyl or ketone groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and materials with specific properties, such as herbicides or polymers.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-methylphenoxy)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)acetic acid: Similar structure but lacks the methyl group.
2-(3-Chloro-4-methylphenoxy)acetic acid: Similar structure but with a chloro group instead of a fluoro group.
2-(3-Fluoro-4-methoxyphenoxy)acetic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-(3-Fluoro-4-methylphenoxy)acetic acid is unique due to the specific combination of fluoro and methyl groups on the phenoxyacetic acid backbone. This combination can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGKNYQCQODEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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